molecular formula C14H10FNO4 B6392777 3-(2-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid CAS No. 1261912-37-1

3-(2-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid

Cat. No.: B6392777
CAS No.: 1261912-37-1
M. Wt: 275.23 g/mol
InChI Key: TVZSZBGPKOFGCG-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid is a chemical compound with the molecular formula C14H10FNO4 and a molecular weight of 275.23 g/mol. This compound has garnered significant attention in the scientific community due to its diverse applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and is known for its mild and functional group-tolerant conditions . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a cornerstone for its synthesis due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

3-(2-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid has numerous applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. While detailed studies on this compound’s mechanism are limited, it is known that similar compounds, such as isoniazid, exert their effects by inhibiting the formation of bacterial cell walls . This suggests that this compound may also interact with similar targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid
  • 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid
  • 3-Fluoro-4-methylphenyl isocyanate

Uniqueness

3-(2-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid is unique due to its specific functional groups and molecular structure, which confer distinct chemical properties and reactivity. Its applications in various fields of research and industry further highlight its versatility and importance.

Properties

IUPAC Name

3-(2-fluoro-4-methoxycarbonylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-14(19)8-2-3-9(12(15)6-8)11-7-16-5-4-10(11)13(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZSZBGPKOFGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=C(C=CN=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688095
Record name 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-37-1
Record name 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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